U-74389G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

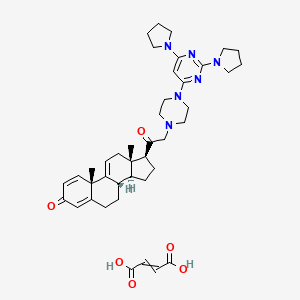

but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6)(H,7,8)/t28-,29-,31+,36-,37-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCSSKWSUJMJCP-FRVIMOPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H54N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

U-74389G: An In-Depth Technical Guide on its Core Mechanism of Action in Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid of the lazaroid class of compounds, has demonstrated significant therapeutic potential as a potent inhibitor of lipid peroxidation. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its antioxidant properties, its effects on key signaling pathways, and its role in mitigating cellular damage induced by oxidative stress. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying biochemical processes to serve as a valuable resource for researchers and professionals in the field of drug development and oxidative stress-related pathologies.

Introduction to this compound

This compound is a synthetic 21-aminosteroid, a class of compounds derived from glucocorticoids but lacking their hormonal activity. These molecules, often referred to as "lazaroids," were specifically designed to inhibit lipid peroxidation, a critical process in the pathophysiology of numerous diseases, including neurodegenerative disorders, traumatic brain injury, and ischemia-reperfusion injury. This compound's unique structure allows it to intercalate into cellular membranes, positioning it to effectively counteract the cascade of oxidative damage.

The Core Mechanism: Inhibition of Lipid Peroxidation

The primary mechanism of action of this compound lies in its potent antioxidant activity, specifically its ability to inhibit the process of lipid peroxidation. This process, initiated by reactive oxygen species (ROS), leads to the degradation of lipids within cellular membranes, compromising their integrity and function.

Radical Scavenging Activity

This compound functions as a powerful antioxidant by scavenging lipid peroxyl radicals (LOO•). This action breaks the chain reaction of lipid peroxidation, thereby preventing further damage to polyunsaturated fatty acids in cell membranes. While its reaction rate constant is slower than that of the endogenous antioxidant α-tocopherol (vitamin E), its presence significantly slows the overall oxidation process[1]. There is also evidence to suggest that this compound can reduce hydroxyl radical (OH•) levels, either through direct scavenging or by inhibiting their generation via the Fenton reaction[1].

Attenuation of Lipid Peroxidation Markers

The efficacy of this compound in inhibiting lipid peroxidation is well-documented through the significant reduction of various oxidative stress markers. In a concentration-dependent manner, this compound has been shown to:

-

Reduce the formation of conjugated dienes and thiobarbituric acid-reactive substances (TBARS) , which are key indicators of lipid peroxidation[2].

-

Decrease levels of malondialdehyde (MDA) , a highly reactive and mutagenic end-product of lipid peroxidation[3].

-

Lessen the accumulation of 8-isoprostane and other aldehydes , which are products of lipid peroxidation and contribute to cellular damage[4].

Membrane Stabilization

By inserting itself into the lipid bilayer, this compound is thought to enhance membrane stability. This physical presence within the membrane may help to limit the propagation of lipid radicals and protect the membrane structure from oxidative damage.

Quantitative Data on Lipid Peroxidation Inhibition

The following tables summarize the quantitative effects of this compound on various markers of lipid peroxidation as reported in the scientific literature.

Table 3.1: In Vitro Inhibition of Lipid Peroxidation by this compound

| Assay/Model | This compound Concentration | Observed Effect | Reference |

| LDL Peroxidation (gamma-radiolysis) | 20 µM | ~47% reduction in α-tocopherol disappearance | [2] |

| Endotoxin-stimulated Macrophages | 12.5, 25, 50 µM | Significant inhibition of nitrite production | [5] |

Table 3.2: In Vivo Efficacy of this compound in Animal Models of Oxidative Stress

| Animal Model & Injury Type | This compound Dosage | Outcome Measures | Reference |

| Rat Model of Endotoxin Shock | 15 and 30 mg/kg i.v. | Significantly protected against lethality, reduced hypotension, and inhibited inducible NO synthase activity in the liver and aorta. | [5] |

| Rat Model of Traumatic Brain Injury (TBI) | 1 mg/kg (IV) + 3 mg/kg (IP) | Significantly improved mitochondrial respiration rates (States II, III, V(II)) and reduced reactive aldehyde levels. | [1][6] |

| Rat Model of Focal Cerebral Ischemia | Pre-ischemia or pre-reperfusion administration | Reduced MDA concentrations, partially restored SOD and GSH activities, and significantly reduced the number of apoptotic cells. | [3] |

| Neonatal Rat Model of Oxygen-Induced Lung Injury | Not specified | Completely or partially attenuated the increase in 8-isoprostane, aldehydes, and hydroxyl radical formation. | [4] |

Broader Mechanistic Insights

Beyond its direct antioxidant effects, this compound influences several key signaling pathways implicated in oxidative stress and cell death.

Interaction with Iron and Inhibition of the Fenton Reaction

While direct iron chelation studies for this compound are not extensively detailed in the available literature, its classification as a lazaroid suggests a potential interaction with iron. The Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH), is a major source of ROS in biological systems. By scavenging lipid peroxyl radicals and potentially interacting with iron, this compound may disrupt this toxic cycle.

Modulation of Signaling Pathways

4.2.1 Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS)[5]. Overproduction of nitric oxide (NO) by iNOS contributes to oxidative stress and inflammation. By downregulating iNOS activity, this compound reduces the levels of NO and its reactive metabolite, peroxynitrite, thereby mitigating cellular damage.

Anti-Apoptotic Effects

This compound exerts significant anti-apoptotic effects, which are crucial for its neuroprotective and tissue-sparing properties.

4.3.1 Regulation of the Bcl-2/Bax Ratio

In models of cerebral ischemia and reperfusion, treatment with this compound leads to a significant reduction in the number of apoptotic cells[3]. This is likely achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. While direct studies on this compound's effect on the Bcl-2/Bax ratio are limited, its anti-apoptotic action suggests that it may promote the expression of anti-apoptotic proteins like Bcl-2 while inhibiting pro-apoptotic proteins like Bax.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's mechanism of action.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is a widely used method for measuring lipid peroxidation.

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are treated with an acid (e.g., trichloroacetic acid) to precipitate proteins and release malondialdehyde (MDA).

-

Reaction with Thiobarbituric Acid (TBA): The supernatant is mixed with a TBA solution and heated (typically at 95-100°C for 15-60 minutes). Under acidic and high-temperature conditions, MDA reacts with TBA to form a pink-colored adduct.

-

Quantification: The absorbance of the resulting pink solution is measured spectrophotometrically at approximately 532 nm. The concentration of TBARS is then calculated using a standard curve generated with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Conjugated Diene Assay for LDL Oxidation

This method is used to monitor the initial stages of lipid peroxidation in Low-Density Lipoprotein (LDL).

-

LDL Isolation: LDL is isolated from plasma, typically by ultracentrifugation.

-

Initiation of Oxidation: The isolated LDL is incubated with an oxidizing agent, commonly copper sulfate (CuSO₄), at 37°C.

-

Monitoring Conjugated Diene Formation: The formation of conjugated dienes, which are early products of lipid peroxidation, is continuously monitored by measuring the increase in absorbance at 234 nm using a spectrophotometer. The time it takes for the rapid increase in absorbance to begin is known as the "lag phase," and this is often used as a measure of the LDL's resistance to oxidation.

In Vivo Model of Traumatic Brain Injury (TBI)

This model is used to assess the neuroprotective effects of this compound.

-

Induction of Injury: A controlled cortical impact (CCI) is delivered to the exposed dura of an anesthetized rodent. The severity of the injury can be precisely controlled.

-

Drug Administration: this compound is administered at specified time points before or after the injury, typically via intravenous or intraperitoneal injection.

-

Assessment of Outcome: At a predetermined time point post-injury, various endpoints are assessed, including:

-

Histological analysis: To determine the extent of tissue damage and neuronal loss.

-

Biochemical assays: To measure markers of lipid peroxidation (e.g., MDA, 4-HNE) and antioxidant enzyme activity in brain tissue.

-

Mitochondrial function assays: To assess respiratory rates and ATP production in isolated brain mitochondria.

-

Behavioral tests: To evaluate neurological deficits and cognitive function.

-

Visualizing the Mechanisms: Diagrams and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

References

- 1. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Upregulation of bax protein levels in neurons following cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cross-talk between the p38α and JNK MAPK Pathways Mediated by MAP Kinase Phosphatase-1 Determines Cellular Sensitivity to UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Tirilazad Mesylate: An In-Depth Technical Guide to a Lazaroid Free Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad mesylate, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation and a scavenger of free radicals.[1][2] Developed to mitigate the secondary tissue damage that follows initial insults to the central nervous system (CNS), it has been extensively studied for its neuroprotective properties in conditions such as subarachnoid hemorrhage (SAH), spinal cord injury, and ischemic stroke.[1][2] Unlike glucocorticoids, Tirilazad mesylate lacks hormonal effects, with its therapeutic action primarily attributed to its antioxidant and membrane-stabilizing capabilities.[1] This technical guide provides a comprehensive overview of Tirilazad mesylate, focusing on its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and its influence on key signaling pathways.

Core Mechanism of Action: Combating Oxidative Stress

Tirilazad mesylate exerts its neuroprotective effects through a multi-faceted approach centered on the inhibition of lipid peroxidation, a destructive process initiated by reactive oxygen species (ROS) that damages cellular membranes.[1][2]

Key Mechanisms Include:

-

Free Radical Scavenging: Tirilazad directly scavenges lipid peroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation.[2]

-

Membrane Stabilization: By inserting into the lipid bilayer of cell membranes, Tirilazad decreases membrane fluidity and increases surface viscosity, which helps to stabilize the membrane and protect it from oxidative damage.[1]

-

Preservation of Endogenous Antioxidants: Tirilazad has been shown to preserve the levels of endogenous antioxidants, such as vitamin E, within the brain tissue during ischemia-reperfusion injury.[3]

-

Modulation of Calcium Homeostasis: The drug helps in preserving post-injury calcium homeostasis, a critical factor in preventing excitotoxicity and subsequent neuronal death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies evaluating the efficacy of Tirilazad mesylate.

Table 1: Preclinical Efficacy of Tirilazad Mesylate

| Experimental Model | Species | Dosage | Key Finding | Reference |

| Permanent Middle Cerebral Artery Occlusion | Rat | 1.0 mg/kg and 3.0 mg/kg (i.v.) | Dose-dependent reduction in ischemic damage volume by 25.3% and 32.9%, respectively. | Not explicitly stated |

| Unilateral Carotid Artery Occlusion and Reperfusion | Gerbil | 10 mg/kg (i.p.) | Prevented the 60% depletion of brain vitamin E, with only a 27% loss observed. Improved post-ischemic recovery of cortical extracellular calcium from 0.22 mM to 0.56 mM. | [3] |

| Subarachnoid Hemorrhage | Rat | 0.3 mg/kg and 1.0 mg/kg (i.v.) | Significantly reduced blood-brain barrier damage by 35.2% and 60.6%, respectively. | [4] |

| Iron-Induced Lipid Peroxidative Injury | Cultured Fetal Mouse Spinal Cord Neurons | 3, 10, and 30 µM | Enhanced neuronal survival in a concentration-dependent manner. | [4] |

| Peroxynitrite-Induced Toxicity | Cerebellar Granule Cells | 100 µM | Provided approximately 50% cytoprotection. | [5] |

Table 2: Clinical Efficacy of Tirilazad Mesylate in Aneurysmal Subarachnoid Hemorrhage (SAH)

| Clinical Trial | Dosage | Patient Population | Primary Outcome | Key Findings | Reference |

| European/Australian/New Zealand Cooperative Study | 6 mg/kg/day (i.v.) | 1023 patients with aneurysmal SAH | Glasgow Outcome Scale (GOS) at 3 months | Reduced mortality (p=0.01) and a greater frequency of good recovery on the GOS (p=0.01) compared to vehicle. Benefits were more pronounced in men. | Not explicitly stated |

| North American Cooperative Study | 2 mg/kg/day and 6 mg/kg/day (i.v.) | 897 patients with aneurysmal SAH | GOS at 3 months | No significant improvement in overall outcome. However, in men with neurological grades IV-V, the 6 mg/kg/day dose reduced the mortality rate from 33% (vehicle) to 5%. | Not explicitly stated |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the free radical scavenging and neuroprotective effects of Tirilazad mesylate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Tirilazad mesylate

-

Ascorbic acid (positive control)

-

Spectrophotometer

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of Tirilazad mesylate and ascorbic acid in methanol.

-

To 3 mL of the DPPH solution, add a specific volume of the Tirilazad mesylate or ascorbic acid solution.

-

Vortex the mixture vigorously.

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing methanol and the test compound is used to zero the spectrophotometer.

-

The percentage of free radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of Tirilazad mesylate.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Tissue homogenate or cell lysate

-

Malondialdehyde (MDA) standard

-

Spectrophotometer or fluorescence reader

Protocol:

-

Sample Preparation: Homogenize the tissue or lyse the cells in an appropriate buffer on ice.

-

Reaction Mixture: To the sample, add a solution of TBA and TCA in an acidic medium (e.g., HCl).

-

Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.

-

Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at 532 nm or the fluorescence at an excitation of 530 nm and an emission of 550 nm.

-

Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance/fluorescence to a standard curve generated with known concentrations of MDA.

Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used in vivo model to simulate ischemic stroke and evaluate the neuroprotective effects of drugs.

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope

-

Micro-sutures and surgical instruments

-

Nylon monofilament (e.g., 4-0) with a silicon-coated tip

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume assessment

Protocol:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the CCA and the ECA. Make a small incision in the ECA.

-

Filament Insertion: Insert the nylon monofilament through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The distance of insertion is typically 18-20 mm from the carotid bifurcation.

-

Occlusion Confirmation: Occlusion can be confirmed by a drop in cerebral blood flow as measured by a laser Doppler flowmeter.

-

Drug Administration: Administer Tirilazad mesylate or vehicle intravenously at predetermined time points (e.g., before, during, or after MCAO).

-

Neurological Assessment: At various time points post-MCAO, assess the neurological deficit using a standardized scoring system.

-

Infarct Volume Measurement: After a set period (e.g., 24 or 72 hours), euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with TTC. Viable tissue will stain red, while the infarcted tissue will remain white. The infarct volume can then be quantified using image analysis software.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Tirilazad mesylate and a typical experimental workflow for its evaluation.

Signaling Pathway of Oxidative Stress and Tirilazad's Intervention

Tirilazad mesylate's mechanism in mitigating oxidative stress-induced neuronal injury.

Experimental Workflow for Preclinical Evaluation of Tirilazad Mesylate

A generalized workflow for assessing the neuroprotective effects of Tirilazad mesylate in a preclinical stroke model.

Conclusion

Tirilazad mesylate is a well-characterized lazaroid with potent antioxidant and membrane-stabilizing properties. Preclinical studies have consistently demonstrated its efficacy in reducing neuronal damage in various models of CNS injury. While clinical trial results have been mixed, they suggest a potential benefit in specific patient populations, particularly in men with aneurysmal subarachnoid hemorrhage. The detailed experimental protocols and an understanding of its core mechanism of action provided in this guide are intended to support further research and development efforts in the field of neuroprotection. The continued investigation into the molecular intricacies of Tirilazad's effects on signaling pathways will be crucial for optimizing its therapeutic potential.

References

- 1. Safety study of tirilazad mesylate in patients with acute ischemic stroke (STIPAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. metris.nl [metris.nl]

- 4. Protective effects of tirilazad mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the middle cerebral artery occlusion techniques in the rat by in-vitro 3-dimensional micro- and nano computed tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

U-74389G: A Technical Guide to its Chemical Structure, Properties, and Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid, is a potent antioxidant compound known for its ability to inhibit iron-dependent lipid peroxidation. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. The document details experimental protocols for evaluating its protective effects in ischemia-reperfusion injury models and for quantifying its antioxidant activity through the measurement of lipid peroxidation. Furthermore, key signaling pathways and molecular interactions involved in its cytoprotective effects are visually represented. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential of this compound and related compounds.

Chemical Structure and Properties

This compound, also known as Methylated Tirilazad, is a synthetic 21-aminosteroid. Its chemical structure is characterized by a steroid backbone with a substituted piperazinyl-pyrimidinyl-pyrrolidinyl side chain at the 21-position. This unique structure is crucial for its antioxidant activity and its ability to intercalate into cellular membranes.

Chemical Identifiers

| Property | Value |

| Formal Name | 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate salt[1] |

| Synonyms | Methylated Tirilazad |

| CAS Number | 153190-29-5[1] |

| Molecular Formula | C₃₇H₅₀N₆O₂ · C₄H₄O₄ |

| Molecular Weight | 726.9 g/mol [1] |

| SMILES | C[C@@]12--INVALID-LINK--([H])--INVALID-LINK--([H])CCC([C@]7(C)C=C8)=CC8=O.OC(/C=C\C(O)=O)=O |

| InChI | InChI=1S/C37H50N6O2.C4H4O4/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;5-3(6)1-2-4(7)8/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1-2H,(H,5,6) |

Physicochemical Properties

| Property | Value |

| Solubility | DMF: 36.3 mg/mlDMSO: 35.3 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.05 mg/mlEthanol: 1.36 mg/ml |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years at -20°C |

Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism of action of this compound is the inhibition of iron-dependent lipid peroxidation, a key process in cellular injury, particularly during ischemia-reperfusion.[1] This protective effect is achieved through a combination of free radical scavenging and membrane stabilization.

This compound's lipophilic steroid backbone allows it to be incorporated into the lipid bilayer of cell membranes. The positively charged piperazine nitrogen of this compound interacts with the negatively charged phosphate groups of the membrane lipids. This interaction stabilizes the membrane and restricts the interaction of lipid peroxyl radicals. By localizing within the membrane, this compound effectively scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. This action helps to preserve the integrity and function of cellular membranes.

Caption: this compound's dual mechanism of membrane stabilization and radical scavenging to inhibit lipid peroxidation.

Experimental Protocols

In Vivo Model: Swine Liver Ischemia-Reperfusion Injury

This protocol describes a model to evaluate the protective effects of this compound against liver damage induced by ischemia and reperfusion in a swine model.

3.1.1. Animal Model

-

Species: Domestic pigs

-

Weight: 28-35 kg

-

Anesthesia: Induced with propofol, pancuronium, and fentanyl.

3.1.2. Surgical Procedure

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Isolate the portal vein and the common hepatic artery.

-

Induce ischemia by occluding the portal vein and hepatic artery with a bulldog clamp for 30 minutes.

3.1.3. Drug Administration

-

At the end of the 30-minute ischemic period, administer this compound at a dose of 10 mg/kg via the inferior vena cava.

-

For the control group, administer a corresponding volume of saline.

3.1.4. Reperfusion and Sampling

-

Initiate reperfusion by removing the clamp.

-

Conduct reperfusion for either 60 or 120 minutes.

-

Collect liver biopsy and blood samples at baseline (0 min), at the end of ischemia (30 min), and at various time points during reperfusion (e.g., 15, 60, 90, 120, 150 min).

3.1.5. Outcome Measures

-

Histopathological Evaluation: Assess liver tissue for portal infiltration, necrosis, and other signs of injury.

-

Biochemical Analysis: Measure levels of malondialdehyde (MDA) and tumor necrosis factor-alpha (TNF-α) in tissue and blood samples.

Caption: Workflow of the in vivo swine liver ischemia-reperfusion injury model.

In Vitro Assay: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies the amount of malondialdehyde (MDA), a major product of lipid peroxidation, in biological samples.

3.2.1. Reagents

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA)

-

MDA standard (1,1,3,3-tetramethoxypropane)

-

Sample (e.g., tissue homogenate, plasma)

3.2.2. Procedure

-

Sample Preparation: Homogenize tissue samples in ice-cold buffer (e.g., 20 mM PBS, pH 7.4). Centrifuge the homogenate to remove large particles.

-

Reaction Mixture: To a tube containing the sample or MDA standard, add TCA to precipitate proteins. Centrifuge and collect the supernatant.

-

Add TBA solution to the supernatant.

-

Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Cooling: Cool the samples on ice to stop the reaction.

-

Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

-

Quantification: Calculate the MDA concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.

Caption: Step-by-step protocol for the TBARS assay to quantify malondialdehyde (MDA).

Conclusion

This compound is a promising antioxidant compound with a well-defined mechanism of action centered on the inhibition of iron-dependent lipid peroxidation. Its unique chemical structure allows it to effectively protect cellular membranes from oxidative damage. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's therapeutic potential in conditions associated with ischemia-reperfusion injury and oxidative stress. Further research into its interactions with cellular signaling pathways and its long-term efficacy and safety is warranted to fully elucidate its clinical utility.

References

Unveiling the In Vitro Antioxidant Shield: A Technical Guide to U-74389G

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a 21-aminosteroid or lazaroid, has emerged as a potent antioxidant agent with significant therapeutic potential. Its primary mechanism of action lies in the inhibition of lipid peroxidation, a critical process in cellular injury observed in numerous pathological conditions. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, detailing its efficacy in various assay systems, outlining experimental protocols, and visualizing its proposed mechanisms of action.

Core Antioxidant Activities of this compound

This compound exhibits a multifaceted antioxidant profile, primarily characterized by its potent inhibition of lipid peroxidation and its ability to scavenge harmful reactive oxygen species (ROS).

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular membrane damage and the formation of cytotoxic byproducts. This compound has been demonstrated to effectively thwart this process. It is known to prevent both arachidonic acid-induced and iron-dependent lipid peroxidation.[1]

One key area of investigation has been its effect on Low-Density Lipoprotein (LDL) oxidation, a crucial event in the pathogenesis of atherosclerosis. In a cell-free system, this compound demonstrated a concentration-dependent inhibition of LDL peroxidation induced by hydroxyl (•OH) and superoxide (O₂•⁻) radicals.[1] This protective effect is evidenced by a reduction in the formation of conjugated dienes and thiobarbituric acid reactive substances (TBARS), which are common markers of lipid peroxidation.[1]

A notable quantitative finding is the 47% reduction in the disappearance of α-tocopherol (Vitamin E) , a natural antioxidant in LDL, at a this compound concentration of 20 µM, highlighting its ability to spare endogenous antioxidants.[1]

Reactive Oxygen Species (ROS) Scavenging

This compound is an effective scavenger of various ROS, contributing significantly to its antioxidant properties. In vitro studies have confirmed its ability to scavenge oxygen free radicals, including superoxide anions and hydroxyl radicals.[2] This direct scavenging activity neutralizes the initial triggers of oxidative stress, preventing downstream damage to cellular components.

Quantitative Assessment of Antioxidant Activity

To provide a clear comparison of the antioxidant efficacy of this compound, the following table summarizes the available quantitative data from in vitro studies.

| Assay Type | Target | Key Findings | Reference |

| LDL Peroxidation | α-tocopherol disappearance | 47% reduction at 20 µM this compound | [1] |

| LDL Peroxidation | Conjugated dienes and TBARS | Concentration-dependent reduction | [1] |

| Oxygen Free Radical Scavenging | Superoxide anion (O₂•⁻) | Demonstrated scavenging activity | [2] |

| Oxygen Free Radical Scavenging | Hydroxyl radical (•OH) | Demonstrated scavenging activity | [2] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing studies, this section provides detailed methodologies for key in vitro antioxidant assays relevant to this compound.

LDL Peroxidation Assay

This protocol is based on the methodology used to assess the inhibition of LDL oxidation by this compound.

Objective: To determine the ability of this compound to inhibit the oxidation of Low-Density Lipoprotein (LDL) induced by free radicals.

Materials:

-

Human LDL, isolated by ultracentrifugation.

-

This compound stock solution.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Free radical generating system (e.g., copper sulfate (CuSO₄) or a source of hydroxyl and superoxide radicals).

-

Thiobarbituric acid (TBA).

-

Trichloroacetic acid (TCA).

-

Malondialdehyde (MDA) standard.

-

Spectrophotometer.

Procedure:

-

LDL Preparation: Dialyze isolated human LDL against PBS to remove any contaminants. Adjust the protein concentration to a standardized value.

-

Incubation: In a microcentrifuge tube, mix the LDL solution with varying concentrations of this compound or vehicle control.

-

Initiation of Oxidation: Add the free radical generator (e.g., CuSO₄ to a final concentration of 5 µM) to initiate lipid peroxidation.

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 2-4 hours), allowing oxidation to proceed.

-

TBARS Assay:

-

Stop the reaction by adding TCA.

-

Add TBA solution and heat at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Quantification: Calculate the concentration of TBARS (expressed as MDA equivalents) using a standard curve generated with known concentrations of MDA.

-

Data Analysis: Compare the TBARS levels in the this compound-treated samples to the vehicle control to determine the percentage inhibition of lipid peroxidation.

Superoxide Anion Scavenging Assay (Chemiluminescence Method)

This protocol describes a common method for assessing superoxide scavenging activity.

Objective: To measure the capacity of this compound to scavenge superoxide anions generated by activated polymorphonuclear leukocytes (PMNs).

Materials:

-

Freshly isolated human PMNs.

-

This compound stock solution.

-

Phorbol 12-myristate 13-acetate (PMA) or other PMN activator.

-

Luminol or Lucigenin (chemiluminescent probe).

-

Hanks' Balanced Salt Solution (HBSS).

-

Chemiluminometer.

Procedure:

-

PMN Preparation: Isolate PMNs from fresh human blood using a density gradient centrifugation method. Resuspend the cells in HBSS.

-

Assay Preparation: In a luminometer tube, add the PMN suspension, the chemiluminescent probe (Luminol or Lucigenin), and varying concentrations of this compound or vehicle control.

-

Initiation: Stimulate the PMNs to produce superoxide anions by adding PMA.

-

Measurement: Immediately place the tube in the chemiluminometer and measure the light emission over time.

-

Data Analysis: The scavenging activity of this compound is determined by the degree of reduction in the chemiluminescence signal compared to the control. Calculate the percentage of inhibition.

Hydroxyl Radical Scavenging Assay

This protocol outlines a method for determining the hydroxyl radical scavenging capacity of this compound.

Objective: To evaluate the ability of this compound to neutralize hydroxyl radicals generated by a chemical reaction.

Materials:

-

This compound stock solution.

-

Fenton's reagent components: Ferrous sulfate (FeSO₄) and hydrogen peroxide (H₂O₂).

-

Deoxyribose or another suitable detector molecule.

-

Thiobarbituric acid (TBA).

-

Phosphate buffer, pH 7.4.

-

Spectrophotometer.

Procedure:

-

Reaction Mixture: In a test tube, prepare a reaction mixture containing the phosphate buffer, FeSO₄, deoxyribose, and varying concentrations of this compound or a standard antioxidant (e.g., mannitol).

-

Initiation: Initiate the generation of hydroxyl radicals by adding H₂O₂.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Detection of Deoxyribose Degradation: Stop the reaction and measure the degradation of deoxyribose by the hydroxyl radicals. This is typically done by adding TBA and heating, which leads to the formation of a colored product that can be measured spectrophotometrically at 532 nm.

-

Data Analysis: The scavenging activity of this compound is determined by its ability to inhibit the degradation of deoxyribose. Calculate the percentage of inhibition compared to the control.

Signaling Pathway and Mechanistic Visualizations

The antioxidant activity of this compound is intrinsically linked to its ability to interfere with oxidative stress-induced signaling pathways. While the precise molecular interactions are still under investigation, a key area of interest is its potential influence on the NF-κB signaling pathway, a central regulator of inflammation and cellular stress responses.

Experimental Workflow for In Vitro Antioxidant Screening

The following diagram illustrates a typical workflow for evaluating the in vitro antioxidant properties of a compound like this compound.

Caption: Workflow for assessing the in vitro antioxidant activity of this compound.

Proposed Mechanism of this compound in Mitigating Oxidative Stress

The diagram below illustrates the logical relationship between oxidative insults, the protective role of this compound, and the downstream cellular consequences.

Caption: this compound's protective mechanism against oxidative stress.

Potential Interaction of this compound with the NF-κB Signaling Pathway

Oxidative stress is a known activator of the NF-κB pathway. By reducing ROS levels, this compound may indirectly inhibit the activation of this pro-inflammatory signaling cascade.

Caption: Hypothetical inhibition of NF-κB signaling by this compound.

Conclusion

This compound stands out as a robust antioxidant with well-documented in vitro efficacy against lipid peroxidation and various reactive oxygen species. The detailed protocols provided in this guide offer a framework for the continued investigation of its antioxidant properties. The visualization of its mechanisms and potential signaling interactions provides a conceptual basis for understanding its broader therapeutic implications. Further research to establish a comprehensive profile of its IC50 values across a range of standardized assays and to elucidate the direct molecular targets within signaling pathways will be crucial for its advancement as a clinical candidate.

References

Tirilazad Mesylate: A Technical Guide to its Neuroprotective Effects in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirilazad mesylate, a 21-aminosteroid (lazaroid), has been a subject of extensive preclinical research for its potential neuroprotective properties in various models of central nervous system (CNS) injury. Unlike glucocorticoid steroids, Tirilazad lacks hormonal effects and primarily functions as a potent inhibitor of lipid peroxidation and a scavenger of free radicals.[1][2] This technical guide provides an in-depth overview of the neuroprotective effects of Tirilazad mesylate observed in preclinical studies, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Mechanism of Action: Inhibition of Lipid Peroxidation

The principal neuroprotective mechanism of Tirilazad mesylate is the inhibition of iron-catalyzed lipid peroxidation, a destructive process initiated by oxygen free radicals that damages cellular membranes.[1][3] This process is particularly detrimental in the CNS following traumatic or ischemic insults. Tirilazad intercalates into the lipid bilayer of cell membranes, where it scavenges lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[4][5] This membrane-stabilizing effect helps to preserve the integrity and function of neuronal and vascular endothelial cells.[2][3]

Additional mechanisms contributing to its neuroprotective profile include the scavenging of hydroxyl radicals, preservation of endogenous antioxidants like vitamin E, and modulation of inflammatory responses and calcium homeostasis.[1][2][4]

Quantitative Data from Preclinical Models

The neuroprotective efficacy of Tirilazad mesylate has been quantified in several preclinical models of CNS injury. The following tables summarize the key findings.

Table 1: Focal Cerebral Ischemia

| Animal Model | Injury Model | Treatment Protocol | Key Outcome Measure | Result | Citation |

| Wistar Rats | 2h transient middle cerebral artery occlusion (MCAO) | 10 mg/kg i.p. at reperfusion, and 4h and 10h post-reperfusion | Cortical Infarct Volume | 40% reduction | [6] |

| Spontaneously Hypertensive Rats | 2h transient MCAO | 10 mg/kg i.p. at reperfusion, and 4h and 10h post-reperfusion | Cortical Infarct Volume | 23% reduction (p < 0.05) | [6] |

| Sprague-Dawley Rats | Permanent MCAO | 1.0 mg/kg or 3.0 mg/kg i.v. at 15min, 2h, and 6h post-occlusion | Ischemic Damage Volume | 25.3% reduction (1.0 mg/kg, p < 0.05) and 32.9% reduction (3.0 mg/kg, p < 0.005) | [7] |

| Sprague-Dawley Rats | Permanent MCAO | 3.0 mg/kg i.v. at 15min, 2h, and 6h post-occlusion | Neurological Deficit Score | Significant improvement (1.7 ± 1.1 vs. 2.7 ± 0.8 in controls; p < 0.05) | [7] |

| Sprague-Dawley Rats | Transient MCAO | Tirilazad monotherapy | Total Infarct Volume | 48% reduction (p < 0.05) | [8] |

| Sprague-Dawley Rats | Transient MCAO | Tirilazad + MgCl2 | Total Infarct Volume | 59% reduction (p < 0.05) | [8] |

| Cynomolgus Monkeys | 3h MCAO followed by 3h reperfusion | 3.0 mg/kg i.v. 10min before reperfusion | Brain Edema (T2 relaxation rates and water content) | Significant attenuation in the putamen and insular cortex | [9] |

Table 2: Traumatic Brain Injury

| Animal Model | Injury Model | Treatment Protocol | Key Outcome Measure | Result | Citation |

| Rats | Weight-drop closed head injury | 10 mg/kg bolus injection 1h post-trauma | Malondialdehyde (MDA) Levels | Significant decrease compared to control (p < 0.03) | [10][11] |

| Rats | Surgical procedure | Low-dose Tirilazad | Soft Tissue Edema | Significant reduction at 24h and 72h post-op | [12] |

| Rats | Surgical procedure | Low-dose Tirilazad | Serum Interleukin-1 (IL-1) Levels | Significant suppression at 24h and 72h post-op | [12] |

Table 3: Spinal Cord Injury (Clinical Trial Data)

| Species | Injury Model | Treatment Protocol | Key Outcome Measure | Result | Citation |

| Human | Acute Spinal Cord Injury | 2.5 mg/kg bolus infusion every 6h for 48h | Motor Function Recovery | Equivalent to 24h methylprednisolone treatment | [13] |

| Human | Acute Spinal Cord Injury (treatment initiated >3h post-injury) | 48h Tirilazad mesylate regimen | 1-year Motor Recovery | Equivalent to 24h methylprednisolone treatment | [14][15][16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for key experiments cited in this guide.

Focal Cerebral Ischemia Model in Rats

Objective: To assess the neuroprotective effect of Tirilazad mesylate on ischemic brain damage.[7]

-

Animal Model: Male Sprague-Dawley rats.

-

Ischemia Induction: Permanent occlusion of the left middle cerebral artery.

-

Treatment Groups:

-

Vehicle-administered control.

-

Tirilazad mesylate at 0.3 mg/kg.

-

Tirilazad mesylate at 1.0 mg/kg.

-

Tirilazad mesylate at 3.0 mg/kg.

-

-

Drug Administration: Intravenous (i.v.) administration at 15 minutes, 2 hours, and 6 hours post-occlusion, followed by an intraperitoneal (i.p.) dose (3.3 times the i.v. dose) at 12 hours post-occlusion.

-

Outcome Assessment (at 24 hours):

-

Neurological Examination: A grading scale from 0 to 3 is used to assess neurological deficits.

-

Infarct Volume: Brains are sectioned and stained with tetrazolium chloride to visualize and quantify the ischemic damage.

-

Traumatic Brain Injury Model in Rats

Objective: To evaluate the effect of Tirilazad mesylate on lipid peroxidation and cerebral edema following closed head trauma.[10]

-

Animal Model: Rats.

-

Injury Induction: A weight-drop method is used to induce a closed head injury.

-

Treatment Groups:

-

Physiological saline (control).

-

Methylprednisolone (positive control).

-

Tirilazad mesylate (10 mg/kg).

-

Vitamin E (positive control).

-

-

Drug Administration: A single bolus injection is administered 1 hour after the head trauma.

-

Outcome Assessment (at 24 hours):

-

Lipid Peroxidation: Malondialdehyde (MDA) levels in the brain are measured as an indicator of lipid peroxidation.

-

Cerebral Edema: The water content of the brain is determined to assess the extent of edema.

-

In Vitro Model of Lipid Peroxidative Neuronal Injury

While not a primary focus of this guide, in vitro models provide valuable mechanistic insights.

Objective: To assess the ability of Tirilazad mesylate to protect cultured neurons from iron-induced lipid peroxidative injury.

-

Cell Culture: Fetal mouse spinal cord cells.

-

Pre-treatment: Cells are pre-treated with varying concentrations of Tirilazad mesylate for 1 hour.

-

Injury Induction: Exposure to ferrous ammonium sulfate to induce lipid peroxidation.

-

Outcome Assessment: Cell viability is measured to determine the protective effect of Tirilazad.

Signaling Pathways and Logical Relationships

The primary mechanism of Tirilazad mesylate is direct chemical interaction with free radicals. Therefore, a classical signaling cascade is not the most accurate representation. The following diagram illustrates the logical relationship between CNS injury, the resulting oxidative stress, and the interventional effects of Tirilazad.

Conclusion

Preclinical studies have consistently demonstrated the neuroprotective effects of Tirilazad mesylate across various models of CNS injury, including focal cerebral ischemia, traumatic brain injury, and spinal cord injury. Its primary mechanism of action, the potent inhibition of lipid peroxidation, addresses a key driver of secondary injury following such insults. The quantitative data presented in this guide highlights its efficacy in reducing infarct volume, cerebral edema, and markers of oxidative stress, as well as improving neurological outcomes in animal models. The detailed experimental protocols provide a foundation for future research aimed at further elucidating its therapeutic potential and optimizing its application. While clinical trial results have been mixed, the robust preclinical evidence underscores the importance of targeting lipid peroxidation in the development of neuroprotective therapies.

References

- 1. What is the mechanism of Tirilazad Mesylate? [synapse.patsnap.com]

- 2. [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor tirilazad mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tirilazad reduces cortical infarction after transient but not permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-response analysis of the effect of 21-aminosteroid tirilazad mesylate (U-74006F) upon neurological outcome and ischemic brain damage in permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of combination therapy with tirilazad and magnesium in rats subjected to reversible focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tirilazad prevention of reperfusion edema after focal ischemia in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipid peroxidation and oedema in experimental brain injury: comparison of treatment with methylprednisolone, tirilazad mesylate and vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tirilazad inhibits surgically induced edema and interleukin-1 production. An experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Administration of methylprednisolone for 24 or 48 hours or tirilazad mesylate for 48 hours in the treatment of acute spinal cord injury. Results of the Third National Acute Spinal Cord Injury Randomized Controlled Trial. National Acute Spinal Cord Injury Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spinaldeformity.com [spinaldeformity.com]

- 15. Methylprednisolone or tirilazad mesylate administration after acute spinal cord injury: 1-year follow up. Results of the third National Acute Spinal Cord Injury randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unraveling the Neuroprotective Potential of U-74389G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-74389G, a 21-aminosteroid, also known as a "lazaroid," has emerged as a potent inhibitor of lipid peroxidation, positioning it as a promising therapeutic candidate for a range of pathologies underpinned by oxidative stress. This technical guide provides an in-depth exploration of the pharmacological profile of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanisms of action.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

This compound is a synthetic steroid analogue, structurally related to methylprednisolone, but devoid of glucocorticoid activity. Its primary pharmacological action lies in its ability to intercalate into cell membranes and inhibit iron-dependent lipid peroxidation. This process, a chain reaction of oxidative degradation of lipids, leads to cellular damage and is implicated in a variety of diseases. This compound effectively scavenges lipid peroxyl radicals, breaking the chain of lipid peroxidation and preserving membrane integrity and function.

Pharmacological Effects Across Preclinical Models

The protective effects of this compound have been demonstrated in a multitude of preclinical models of acute injury and chronic disease.

Neuroprotection

Traumatic Brain Injury (TBI): In models of TBI, administration of this compound has been shown to improve mitochondrial function and reduce the levels of reactive aldehydes in mitochondria, which are byproducts of lipid peroxidation.

Cerebral Ischemia and Reperfusion Injury: this compound exhibits significant neuroprotective effects in models of stroke. It reduces the formation of malondialdehyde (MDA), a key marker of lipid peroxidation, restores the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), and decreases the number of apoptotic cells in the ischemic brain tissue.[1] Studies have shown that its administration before the onset of ischemia is more beneficial than administration before reperfusion.[1]

Cardioprotection

Myocardial Infarction: In rat models of myocardial infarction, this compound reduces the size of the necrotic area, inhibits lipid peroxidation, and prevents cellular disruption.[2] Long-term administration following a heart attack has been shown to significantly reduce infarct size and improve coronary endothelial function.

Renoprotection

Ischemia-Reperfusion Injury: this compound has demonstrated a protective effect in renal ischemia-reperfusion injury by significantly decreasing creatinine levels, indicating improved renal function.[3][4]

Other Protective Effects

-

Inhibition of LDL Peroxidation: this compound effectively inhibits the oxidation of low-density lipoprotein (LDL) in a concentration-dependent manner, suggesting a potential role in mitigating atherosclerosis.[5][6]

-

Antiproliferative Effects: In vitro studies have shown that this compound can inhibit the proliferation of glioma cells, although with a higher IC50 compared to other lazaroids.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Model | Parameter Measured | Effect of this compound | Concentration/Dose | Reference |

| LDL Peroxidation | Lag Phase | Increased resistance to oxidation | Concentration-dependent | [5] |

| Conjugated Dienes | Reduced formation | Concentration-dependent | [5] | |

| TBARS | Reduced formation | Concentration-dependent | [5] | |

| α-tocopherol disappearance | Reduced by ~47% | 20 µM | [5] | |

| Glioma Cell Proliferation | IC50 (Glioblastoma multiforme) | 91 µM (in one patient's primary culture) | N/A | [7] |

| IC50 (Rat C6 glioma cells) | No cytotoxic effect | Up to 100 µM | [7] | |

| Renal Ischemia-Reperfusion | Creatinine Levels | Decreased by 21.02 ± 5.06% | N/A | [3] |

| Myocardial Infarction | Necrotic Area (% of area at risk) | Reduced to 76 ± 7.4% and 69 ± 13.5% | 15 mg/kg and 30 mg/kg i.v. | [2] |

| Plasma Malonylaldehyde | Blunted to 26.7 ± 3.1 and 20.8 ± 3.3 nmol/ml | 15 mg/kg and 30 mg/kg i.v. | [2] | |

| Plasma Lactate Dehydrogenase | Reduced to 288.6 ± 28 and 201.3 ± 16 mIU/ml | 15 mg/kg and 30 mg/kg i.v. | [2] |

Signaling Pathways and Experimental Workflows

The protective effects of this compound are mediated through its influence on various cellular signaling pathways, primarily by mitigating the detrimental effects of oxidative stress.

References

- 1. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptors activate p38 MAPK via a non-canonical TAB1-TAB2- and TAB1-TAB3-dependent pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amplification of the arachidonic acid cascade: implications for pharmacologic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lazaroids U83836E and U74389G are potent, time-dependent inhibitors of caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

U-74389G: A Comprehensive Technical Guide to its Role in Inhibiting Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-74389G, a 21-aminosteroid derivative, has emerged as a potent inhibitor of oxidative stress, demonstrating significant therapeutic potential in preclinical models of tissue injury. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its ability to counteract lipid peroxidation and modulate key signaling pathways involved in cellular damage and survival. This document synthesizes available quantitative data, details key experimental protocols, and presents visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pivotal pathological mechanism in a myriad of diseases. This includes neurodegenerative disorders, traumatic brain injury, and ischemia-reperfusion injury. A key consequence of excessive ROS is lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cell membrane damage and the formation of cytotoxic byproducts.

This compound, also known as a "lazaroid," is a synthetic 21-aminosteroid specifically designed to inhibit lipid peroxidation without the glucocorticoid or mineralocorticoid side effects associated with corticosteroids. Its lipophilic nature allows it to intercalate into cellular membranes, where it can effectively scavenge lipid peroxyl radicals and stabilize membrane structure, thereby mitigating the downstream consequences of oxidative damage.

Mechanism of Action

The primary mechanism by which this compound confers its cytoprotective effects is through the potent inhibition of lipid peroxidation. This is achieved through a combination of:

-

Free Radical Scavenging: this compound directly scavenges lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation.

-

Membrane Stabilization: By inserting itself into the lipid bilayer, this compound reduces membrane fluidity and increases its resistance to oxidative attack. This stabilization helps to maintain the integrity and function of cellular and mitochondrial membranes.

Beyond its direct antioxidant effects, emerging evidence suggests that this compound also modulates intracellular signaling pathways associated with apoptosis and inflammation, further contributing to its neuroprotective and cytoprotective profile.

Quantitative Efficacy Data

The efficacy of this compound in mitigating oxidative stress has been quantified in various preclinical models. The following tables summarize key findings from these studies.

Table 1: Effect of this compound on Markers of Lipid Peroxidation

| Experimental Model | Oxidative Stress Marker | Treatment Group | % Reduction vs. Control | Reference |

| LDL Oxidation (in vitro) | Conjugated Dienes | This compound (20 µM) | Significant Reduction | [1] |

| LDL Oxidation (in vitro) | TBARS | This compound (20 µM) | Significant Reduction | [1] |

| Focal Cerebral Ischemia/Reperfusion (Rat) | Malondialdehyde (MDA) | This compound (pre-ischemia) | Significant Reduction | [2] |

| Focal Cerebral Ischemia/Reperfusion (Rat) | Malondialdehyde (MDA) | This compound (pre-reperfusion) | Significant Reduction | [2] |

| Traumatic Brain Injury (Rat) | Reactive Aldehydes (4-HNE, Acrolein) | This compound (1 mg/kg IV + 3 mg/kg IP) | Significant Reduction | |

| Heart Ischemia/Reperfusion (Rat) | Malondialdehyde (MDA) | This compound | Significantly Lower (P<0.05) | [3] |

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Experimental Model | Antioxidant Enzyme | Treatment Group | Effect vs. Control | Reference |

| Focal Cerebral Ischemia/Reperfusion (Rat) | Superoxide Dismutase (SOD) | This compound | Partial Restoration | [2] |

| Focal Cerebral Ischemia/Reperfusion (Rat) | Glutathione (GSH) | This compound | Partial Restoration | [2] |

Table 3: Dose-Dependent Effects of this compound in Traumatic Brain Injury (Rat Model)

| This compound Dosing Regimen (mg/kg) | Effect on Mitochondrial Respiration | Reference |

| 0.3 (IV) + 1 (IP) | Not specified | |

| 1 (IV) + 3 (IP) | Significantly Improved | |

| 3 (IV) + 10 (IP) | Not specified | |

| 10 (IV) + 30 (IP) | Not specified |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments cited in the study of this compound.

Focal Cerebral Ischemia-Reperfusion Injury in Rats

This model is used to simulate the effects of stroke and assess the neuroprotective potential of therapeutic agents.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats (280-310 g) are anesthetized.

-

Induction of Ischemia: A surgical suture is used to occlude the middle cerebral artery (MCA), inducing focal cerebral ischemia.

-

Drug Administration:

-

Pre-ischemia group: this compound is administered prior to MCA occlusion.

-

Pre-reperfusion group: this compound is administered just before the removal of the suture.

-

-

Reperfusion: The suture is withdrawn after a defined period (e.g., 2 hours) to allow for reperfusion.

-

Tissue Collection and Analysis: At various time points post-reperfusion, brain tissue (cortex and striatum) is collected for biochemical analysis.

-

Outcome Measures:

-

Lipid Peroxidation: Malondialdehyde (MDA) levels are measured as an indicator of lipid peroxidation.

-

Antioxidant Enzymes: Superoxide dismutase (SOD) and glutathione (GSH) levels are assayed.

-

Apoptosis: TUNEL staining is used to quantify the number of apoptotic cells.

-

Controlled Cortical Impact (CCI) Traumatic Brain Injury in Rats

The CCI model is a widely used and reproducible method for inducing a focal brain injury.

Protocol:

-

Animal Preparation: Young adult male rats are anesthetized and placed in a stereotaxic frame.

-

Craniotomy: A craniotomy is performed over the desired cortical region.

-

Induction of Injury: A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura mater. Injury severity can be modulated by adjusting impact velocity, depth, and dwell time.

-

Drug Administration: this compound is administered intravenously (IV) and/or intraperitoneally (IP) at specified time points post-injury (e.g., 15 minutes, 2 hours, and 8 hours).

-

Mitochondrial Isolation: At a designated time point post-injury (e.g., 72 hours), cortical mitochondria are isolated from the injured hemisphere.

-

Outcome Measures:

-

Mitochondrial Respiration: Respiratory rates are measured to assess mitochondrial function.

-

Lipid Peroxidation: Levels of reactive aldehydes such as 4-hydroxynonenal (4-HNE) and acrolein in mitochondrial fractions are quantified.

-

Signaling Pathways Modulated by this compound

The protective effects of this compound extend beyond direct antioxidant activity to the modulation of critical intracellular signaling pathways that govern cell fate in response to oxidative stress.

Inhibition of the Apoptotic Pathway

Oxidative stress is a potent trigger of apoptosis, or programmed cell death. This compound has been shown to exert anti-apoptotic effects, thereby preserving cell viability in the face of oxidative insults. The proposed mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.

Caption: this compound's anti-apoptotic signaling pathway.

Putative Modulation of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response and also plays a complex role in apoptosis. In the context of oxidative stress, NF-κB activation can lead to the expression of pro-inflammatory cytokines and, in some cellular contexts, pro-apoptotic factors. While direct evidence for this compound's interaction with the NF-κB pathway is still emerging, its ability to reduce oxidative stress, a known activator of NF-κB, suggests a potential inhibitory role.

Caption: Putative inhibition of the NF-κB pathway by this compound.

Experimental Workflow: From Induction of Oxidative Stress to Data Analysis

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of oxidative stress.

Caption: General experimental workflow for this compound efficacy testing.

Conclusion and Future Directions

This compound stands as a promising therapeutic candidate for conditions underpinned by oxidative stress and lipid peroxidation. Its well-documented efficacy in preclinical models of neurological and cardiovascular injury highlights its potent cytoprotective properties. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development.

Future investigations should focus on elucidating the precise molecular targets of this compound within the NF-κB and other relevant signaling pathways. A deeper understanding of these interactions will be critical for optimizing its therapeutic application and for the design of next-generation antioxidants. Furthermore, clinical trials are warranted to translate the compelling preclinical findings into tangible benefits for patients suffering from diseases with an oxidative stress etiology.

References

- 1. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection of rat heart from ischaemia-reperfusion injury by the 21-aminosteroid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Lazaroid U-74389G: A Technical Guide on Cell Membrane Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lazaroid U-74389G, a 21-aminosteroid, is a potent inhibitor of lipid peroxidation, a critical process in cell membrane degradation under oxidative stress. This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental validation of this compound's role in preserving cell membrane stability. It is intended to serve as a resource for professionals in research and drug development exploring antioxidant therapies for conditions involving ischemia-reperfusion injury, neurotrauma, and other pathologies rooted in oxidative damage.

Introduction

Cell membrane integrity is fundamental to cellular function, regulating transport, signaling, and maintaining homeostasis. Oxidative stress, mediated by reactive oxygen species (ROS), can trigger a destructive cascade of lipid peroxidation, compromising membrane structure and leading to cell death. The 21-aminosteroids, or lazaroids, are a class of compounds specifically designed to counteract this damage. This compound (21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1,4,9(11)-triene-3,20-dione maleate) is a prominent member of this family, recognized for its potent antioxidant properties and its ability to stabilize cell membranes without glucocorticoid activity.[1] This guide synthesizes key findings on this compound, presenting its mechanism of action, quantitative efficacy, and the experimental protocols used to validate its effects.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The primary mechanism by which this compound stabilizes cell membranes is through the potent inhibition of iron-dependent lipid peroxidation.[2] Being highly lipophilic, the molecule intercalates into the lipid bilayer of the cell membrane.[3] This strategic positioning allows it to effectively scavenge lipid peroxyl radicals, thereby interrupting the self-propagating chain reaction of lipid degradation.[1][4]

Key aspects of its mechanism include:

-

Radical Scavenging: It directly neutralizes reactive oxygen intermediates.[1]

-

Membrane Fluidity Modulation: By embedding in the membrane, it decreases fluidity, which can enhance stability.[1]

-

Preservation of Endogenous Antioxidants: this compound helps preserve the levels of other crucial membrane antioxidants, such as alpha-tocopherol (Vitamin E).[1][5]

The following diagram illustrates the pathway of lipid peroxidation and the interventional role of this compound.

Figure 1. Mechanism of this compound in halting the lipid peroxidation cascade.

Quantitative Data on Efficacy

The efficacy of this compound has been quantified across various experimental models. The data consistently demonstrates a dose-dependent inhibition of lipid peroxidation markers and improvement in cellular and tissue health.

| Model System | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |

| Human Low-Density Lipoprotein (LDL) | Thiobarbituric acid-reactive substances (TBARS) | Concentration-dependent | Reduced formation | [5] |

| Conjugated dienes | Concentration-dependent | Reduced formation | [5] | |

| α-tocopherol disappearance | 20 µM | Reduced by ~47% | [5] | |

| Rat Focal Cerebral Ischemia/Reperfusion | Malondialdehyde (MDA) concentration | Not specified | Significantly reduced | [6] |

| Apoptotic cell count | Not specified | Significantly reduced (P < 0.01) | [6] | |

| Rat Ischemia/Reperfusion Injury | Blood Creatinine Levels | 10 mg/Kg | Decreased by 21.02 ± 5.06% | [7][8] |

| Red Blood Cell Distribution Width (RDW) | 10 mg/Kg | Decreased by 4.96 ± 2.27% | [9] | |

| Glioma Cells (in vitro) | 50% Inhibitory Concentration (IC50) | 91 µM | Antiproliferative effect in one patient's primary culture | [10] |

| Porcine Intestinal Ischemia/Reperfusion | Malondialdehyde (MDA) in tissue | Not specified | Statistically significant reduction | [11] |

Key Experimental Protocols & Workflows

The assessment of this compound's membrane-stabilizing effects relies on a set of established biochemical and histological assays. Below are detailed methodologies for key experiments cited.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary breakdown product.

-

Objective: To quantify the extent of lipid peroxidation in a biological sample.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex (MDA-TBA adduct), which is measured spectrophotometrically.

-

Methodology:

-

Sample Preparation: Homogenize tissue or cell samples in a suitable buffer (e.g., KCl solution).

-

Reaction: Add a solution of TBA and an acid (e.g., trichloroacetic acid, TCA) to the sample homogenate.

-

Incubation: Heat the mixture at 90-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction.

-

Extraction: Cool the samples and centrifuge to pellet any precipitate. Extract the colored supernatant with a solvent like n-butanol.

-

Measurement: Measure the absorbance of the organic phase at ~532 nm using a spectrophotometer.

-

Quantification: Calculate MDA concentration using a standard curve generated with a known concentration of MDA or a standard like 1,1,3,3-tetramethoxypropane.

-

The following diagram illustrates a typical workflow for evaluating this compound using an ischemia-reperfusion model.

Figure 2. Experimental workflow for in vivo testing of this compound.

In Vitro Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cultured cells.

-

Objective: To determine the concentration at which this compound inhibits cell viability by 50% (IC50).[10]

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., C6 glioma cells) in a 96-well plate and allow them to adhere overnight.[10]

-

Treatment: Expose the cells to a range of concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at ~570 nm using a microplate reader.

-

Calculation: Plot cell viability against drug concentration to determine the IC50 value.

-

Logical Relationship: From Oxidative Stress to Neuroprotection

This compound's therapeutic potential, particularly in neuroprotection, stems from its direct intervention in the oxidative damage cascade that characterizes secondary injury in trauma and stroke.[3][6][12] The relationship between oxidative stress, membrane damage, and the protective role of this compound is summarized below.

Figure 3. Logical flow from injury to neuroprotection via this compound.

Conclusion

The Lazaroid this compound is a well-characterized inhibitor of lipid peroxidation with a clear mechanism of action centered on its integration into the cell membrane. Quantitative data from a range of in vitro and in vivo models confirm its ability to reduce markers of oxidative damage, preserve membrane integrity, and confer significant protection to cells and tissues under ischemic and traumatic stress. The experimental protocols outlined herein provide a basis for the continued investigation and development of this compound and similar compounds as therapeutic agents for pathologies driven by oxidative cell membrane damage.

References

- 1. [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 5. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjn.com.ro [rjn.com.ro]